molecular formula C14H16N2O3 B2919498 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile CAS No. 2034487-94-8

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile

Cat. No.: B2919498
CAS No.: 2034487-94-8
M. Wt: 260.293
InChI Key: GOYLLAQELJJTMZ-UHFFFAOYSA-N
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Description

2-(1,4-Dioxaspiro[45]decan-8-yloxy)nicotinonitrile is a chemical compound that features a spirocyclic structure with a dioxaspirodecane moiety attached to a nicotinonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-ol with nicotinonitrile under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic compounds, while reduction can produce amine derivatives.

Scientific Research Applications

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-one: A related compound with a similar spirocyclic structure but different functional groups.

    2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyrimidine: Another compound with a spirocyclic structure attached to a pyrimidine group.

Uniqueness

2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile is unique due to its combination of a spirocyclic structure with a nicotinonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c15-10-11-2-1-7-16-13(11)19-12-3-5-14(6-4-12)17-8-9-18-14/h1-2,7,12H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYLLAQELJJTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1OC3=C(C=CC=N3)C#N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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